Lithium (3-fluoropyridin-2-YL)triisopropoxyborate
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Description
Lithium (3-fluoropyridin-2-yl)triisopropoxyborate is a chemical compound with the CAS Number: 1393822-82-6 . It has a molecular weight of 291.1 and its IUPAC name is this compound . The compound’s InChI Code is 1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C14H24BFNO3.Li . This indicates that the compound is composed of 14 carbon atoms, 24 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 lithium atom .Physical and Chemical Properties Analysis
The compound has a molecular weight of 291.1 . It is stored in a freezer, indicating that it may be sensitive to temperature .Scientific Research Applications
Regioselective Metallation : Lithium diisopropylamide reacts with 2-fluoropyridine at low temperatures to form 2-fluoro-3-lithiopyridine, which when reacted with aldehydes gives fluorinated alcohols. This process demonstrates the compound's usefulness in regioselective metallation and synthesis of fluorinated alcohols (Güngör, Marsais, & Quéguiner, 1981).
Aggregation of Lithium Phenolates : Research on lithium phenolates, including lithium 4-fluoro- and 4-chloro, highlights the structural factors controlling their aggregation in weakly polar aprotic solvents. This study aids in understanding the aggregation behavior of lithium compounds in different solvent environments, which is crucial for their application in organic reactions (Jackman & Smith, 1988).
Deprotonation and Carboxylation : A study on 2,3,5-trichloropyridine and related compounds, upon reaction with lithium diisopropylamide, shows exclusive deprotonation at certain positions. This reactivity is useful in the selective introduction of functional groups in pharmaceutical research, demonstrating the compound's potential in synthesizing new structures for drug discovery (Bobbio & Schlosser, 2001).
Fluorescent Chemosensor for Lithium Ion Sensing : The development of optical sensors for lithium ion determination, based on novel lithium fluoroionophores, exemplifies the application of lithium compounds in biological and clinical settings, such as monitoring lithium concentration in blood (Citterio et al., 2007).
Properties
IUPAC Name |
lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFNFVFMYUBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BFLiNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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